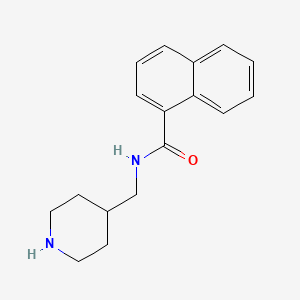![molecular formula C16H18O2 B13865815 [3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)
[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol typically involves the reaction of 3,5-dimethylphenol with a suitable methoxyphenyl derivative under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of the methoxyphenyl halide to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Electrophiles or nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes and receptors. Research in this area can lead to the development of new pharmaceuticals or bioactive compounds.
Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as a building block in organic synthesis makes it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylphenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired biological effects.
Comparación Con Compuestos Similares
- (3,5-Dimethylphenyl)(2-methoxy-5-(trifluoromethyl)phenyl)methanol
- Trifluorotoluene
Comparison: Compared to similar compounds, [3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol is unique due to its specific substitution pattern and the presence of both methoxy and dimethylphenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H18O2 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
[3-[(3,5-dimethylphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C16H18O2/c1-12-6-13(2)8-15(7-12)11-18-16-5-3-4-14(9-16)10-17/h3-9,17H,10-11H2,1-2H3 |
Clave InChI |
QSIBKWIENQHUKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)COC2=CC=CC(=C2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)

![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)


![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)




![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)

